molecular formula C11H15NO4 B8130586 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide

5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide

Cat. No.: B8130586
M. Wt: 225.24 g/mol
InChI Key: XVFBPCAMDBAKLE-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzamide, characterized by the presence of a hydroxy group, a methoxyethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-2-nitrobenzoic acid and 2-methoxyethanol.

    Esterification: The 5-hydroxy-2-nitrobenzoic acid is esterified with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester.

    Reduction: The nitro group in the ester is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with methyl chloroformate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-oxo-2-(2-methoxyethoxy)-N-methylbenzamide.

    Reduction: Formation of 5-hydroxy-2-(2-methoxyethoxy)-N-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxyethoxy groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methoxybenzamide: Lacks the methoxyethoxy group, resulting in different chemical and biological properties.

    2-(2-Methoxyethoxy)-N-methylbenzamide: Lacks the hydroxy group, affecting its reactivity and interactions.

    N-Methylbenzamide: Lacks both the hydroxy and methoxyethoxy groups, making it less versatile in chemical reactions.

Uniqueness

5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide is unique due to the presence of both hydroxy and methoxyethoxy groups, which enhance its reactivity and potential for forming diverse interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12-11(14)9-7-8(13)3-4-10(9)16-6-5-15-2/h3-4,7,13H,5-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFBPCAMDBAKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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